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Compound of Interest

Compound Name: Piperidine-2-carbaldehyde

Cat. No.: B177073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged

structure due to its prevalence in a vast array of biologically active compounds and approved

pharmaceuticals.[1] Its conformational flexibility and ability to form diverse molecular

interactions make it a versatile building block in the design of novel therapeutics. While direct

and extensive research on the structure-activity relationship (SAR) of piperidine-2-
carbaldehyde analogs is limited in publicly available literature, this guide provides a

comprehensive comparison of closely related 2-substituted piperidine analogs, with a focus on

their anticancer and enzyme inhibitory activities. The data and protocols presented herein are

synthesized from numerous studies on piperidine derivatives, offering valuable insights for the

rational design of new therapeutic agents.

Comparative Analysis of Biological Activity
The biological activity of 2-substituted piperidine analogs is significantly influenced by the

nature and position of substituents on the piperidine ring and its appended functionalities. The

following tables summarize the quantitative data on the anticancer and cholinesterase

inhibitory activities of various piperidine derivatives, providing a basis for understanding their

structure-activity relationships.

Anticancer Activity of Piperidine Derivatives
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Piperidine moieties are integral to numerous anticancer drugs, modulating critical signaling

pathways and inducing apoptosis.[1]

Derivative
Cancer Cell
Line

Cell Type
IC50 / GI50
(µM)

Reference

DTPEP MCF-7 Breast (ER+) 0.8 ± 0.04 [1]

MDA-MB-231 Breast (ER-) 1.2 ± 0.12 [1]

Compound 17a PC3 Prostate 0.81 [1]

MGC803 Gastric 1.09 [1]

MCF-7 Breast 1.30 [1]

Compound 16 786-0 Kidney
0.4 (GI50,

µg/mL)
[1]

HT29 Colon
4.1 (GI50,

µg/mL)
[1]

(S)-SW042
P. falciparum

3D7
Malaria Parasite 0.14 - 0.19 [2]

Key SAR Insights for Anticancer Activity:

The stereochemistry at the 2-position of the piperidine ring can be crucial for activity, as

demonstrated by the 100-fold difference in potency between the (S) and (R) enantiomers of

SW042.[2]

The presence of a lipophilic group, such as a benzyl or styryl moiety, is often associated with

enhanced anticancer activity.

Modifications on the N-substituent of the piperidine ring significantly impact cytotoxicity.

Cholinesterase Inhibitory Activity
Piperidine-based compounds are prominent acetylcholinesterase (AChE) and

butyrylcholinesterase (BuChE) inhibitors, a key strategy in the management of Alzheimer's
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disease.

Compound Target Enzyme IC50 (µM) Reference

1-benzyl-4-[2-[4-

(benzoylamino)phthali

mido]ethyl]piperidine

HCl (19)

AChE 0.0012 [3]

1-benzyl-4-[(5,6-

dimethoxy-1-

oxoindan-2-

yl)methyl]piperidine

(13e)

AChE 0.0057 [4]

1-benzyl-3,5-bis(4-

nitrobenzylidene)piper

idine-4-one (1d)

AChE 12.55 [5]

1-benzyl-3,5-bis(4-

chlorobenzylidene)pip

eridine-4-one (1g)

BuChE 17.28 [5]

Compound 4b

(phthalimide

derivative)

AChE 16.42 ± 1.07 [6]

Key SAR Insights for Cholinesterase Inhibition:

The presence of a benzyl group on the piperidine nitrogen is a common feature in potent

cholinesterase inhibitors.[3][4]

Elongated side chains with aromatic and hydrogen-bonding moieties at the 4-position of the

piperidine ring, as seen in compound 19, can lead to exceptionally high potency.[3]

For piperidin-4-one derivatives, electron-withdrawing groups on the benzylidene rings, such

as a nitro group, can enhance AChE inhibitory activity.[5]
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Detailed methodologies for the key experiments cited in the evaluation of piperidine derivatives

are provided below to ensure reproducibility and facilitate comparative analysis.

Synthesis of 2-Substituted Piperidine Analogs
A general workflow for the synthesis of 2-substituted piperidine derivatives often involves the

modification of a pre-formed piperidine ring or the construction of the ring through cyclization

reactions.
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Synthetic Workflow

Starting Materials
(e.g., Pyridine derivative)

Reduction to Piperidine

Functionalization at C2
(e.g., Introduction of Carbaldehyde or Carboxamide)

Derivatization
(e.g., N-alkylation, modification of C2 substituent)

Final Piperidine-2-carbaldehyde Analog
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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